molecular formula C21H34O4 B1265776 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one CAS No. 601-01-4

3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one

Cat. No. B1265776
CAS RN: 601-01-4
M. Wt: 350.5 g/mol
InChI Key: UPTAPIKFKZGAGM-RBBWHVFISA-N
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Description

3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one is a chemical compound with the linear formula C21H34O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Metabolic Characterization and Steroid Isomer Distribution

  • The metabolism of 18-hydroxy-11-deoxycorticosterone, a hormone linked to hypertension, involves the synthesis and separation of various derivatives including 3alpha,18,21-trihydroxy-5alpha-pregnan-20-one. This compound has been observed in different isomeric forms in rat adrenals and liver, highlighting its significance in steroid metabolism research (Bournot, Prost, & Maume, 1975).

Behavioral Impact Analysis

  • Research on analogs of allopregnanolone, including 3alpha-hydroxy-20-oxo-5alpha-pregnan-21-yl hemisuccinate, has shown their potential in altering aggressive behavior in mice. This underscores the role of such compounds in behavioral studies and their potential therapeutic applications (Slavíková et al., 2001).

Neonatal Urine Analysis

  • In studies of human neonatal urine, compounds such as 3alpha,6alpha,11beta,17alpha,21-pentahydroxy-5alpha-pregnan-20-one have been synthesized and analyzed. This work is crucial for understanding neonatal physiology and potential metabolic disorders (Derks & Drayer, 1978).

Steroidal Anaesthetics Synthesis

  • The synthesis of derivatives like 3alpha,21-dihydroxy-5alpha-pregnan-11,20-dione-[21-14C] 21-acetate reveals the application of these compounds in the development of steroidal anaesthetics. This research contributes to the expansion of pharmacological options for anesthesia (Ayres, Newall, & Phillipps, 1975).

GABA Receptor Modulation

  • Studies have shown that compounds like 3alpha,21-dihydroxy-5beta-pregnan-20-one exhibit partial agonism at the gamma-aminobutyric acid A (GABAA) receptor neurosteroid site. This highlights their potential role in modulating neurotransmitter systems and influencing brain function (Xue et al., 1997).

Safety And Hazards

Sigma-Aldrich, a provider of this compound, states that the buyer assumes responsibility to confirm the product identity and/or purity . They also mention that they sell the product as-is and make no representation or warranty whatsoever with respect to the product .

properties

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTAPIKFKZGAGM-RBBWHVFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965922
Record name 3,17,21-Trihydroxypregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one

CAS RN

601-01-4, 516-47-2
Record name (3α,5α)-3,17,21-Trihydroxypregnan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,17,21-Trihydroxypregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,17,21-trihydroxy-5α-pregnan-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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